1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHUEAGCENEXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676679 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016258-69-7 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 1-tert-butyl 4-methylenepiperidine-1-carboxylate or related piperidine derivatives are commonly used precursors.
- Halogenated intermediates such as 1-tert-butyl 4-bromomethylpiperidine-1-carboxylate are prepared by bromination of the methylene group.
Stepwise Synthesis Outline
Alternative Routes
- Direct aminomethylation of 4-position via Mannich-type reactions or reductive amination on 4-formyl piperidine derivatives has been reported but is less common due to selectivity issues.
- Use of protected intermediates such as 1-Boc-4-(aminomethyl)piperidine derivatives as building blocks for further esterification.
Preparation of Stock Solutions and Formulations
For experimental and in vivo studies, the compound is typically prepared as stock solutions with careful solvent selection to ensure solubility and stability:
| Amount of Compound | Concentration | Solvent Volume (mL) | Notes |
|---|---|---|---|
| 1 mg | 1 mM | 3.492 mL | Dissolve in DMSO, heat to 37°C and sonicate to aid solubility |
| 5 mg | 5 mM | 0.6984 mL | Prepare master stock in DMSO |
| 10 mg | 10 mM | 0.3492 mL | Store aliquots at -80°C to prevent degradation |
In vivo formulations often involve preparing a DMSO master solution followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring clarity before each addition.
Research Findings and Optimization Notes
- The bromination step using NBS and Et3N·3HF is highly efficient (~92% yield) and provides a reactive intermediate for further functionalization.
- Azide substitution in DMSO at elevated temperatures (130 °C) proceeds cleanly, allowing for isolation of azidomethyl intermediates suitable for reduction to amines.
- Stock solution stability is enhanced by avoiding repeated freeze-thaw cycles and storing aliquots at -80°C for up to 6 months.
- Solubility can be improved by gentle heating and ultrasonic agitation, critical for biological assay preparations.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Bromination | 1-tert-butyl 4-bromomethylpiperidine-1-carboxylate | NBS, Et3N·3HF | 0 °C to RT, CH2Cl2 | 90-92 | High purity crude product |
| Azide substitution | 4-azidomethyl intermediate | NaN3 | DMSO, 130 °C | High | Requires careful temperature control |
| Reduction | 4-(aminomethyl) derivative | H2/Pd or Staudinger | Ambient | High | Converts azide to amine |
| Esterification | Final compound | Ethyl chloroformate or equivalent | Standard esterification | Moderate to high | Protects carboxyl groups |
| Purification | Pure this compound | Column chromatography | RT | Variable | Essential for research-grade purity |
Chemical Reactions Analysis
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula: C₁₄H₂₆N₂O₄
- Molecular Weight: 286.37 g/mol
- CAS Number: 1016258-69-7
- Purity: Typically ≥95% in commercial preparations
Structural Characteristics
The compound features a piperidine ring with two carboxylate groups and an aminomethyl substituent, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The incorporation of the aminomethyl group may enhance the interaction with neurotransmitter systems, making it a candidate for further investigation in antidepressant drug design .
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups facilitate reactions such as alkylation and acylation.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Acetic acid, 25°C, 24h | 83% |
| Acylation | Platinum(IV) oxide catalyst | 90% |
| Coupling Reaction | Under hydrogen atmosphere | 85% |
Neuropharmacology
The structural features of this compound suggest potential applications in neuropharmacology. Its ability to modulate neurotransmitter systems positions it as a candidate for research into treatments for neurological disorders.
Example Research Findings
Studies have shown that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The specific modifications in the structure of 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine could lead to enhanced efficacy and reduced side effects compared to existing SSRIs .
Chemical Biology
In chemical biology, this compound can be utilized to probe biological systems due to its ability to interact with various biomolecules. The piperidine framework is known for its capacity to mimic natural products, making it useful in drug discovery processes.
Potential Applications:
- Targeted Drug Delivery: The compound's structure allows for conjugation with targeting moieties.
- Enzyme Inhibition Studies: It may serve as an inhibitor for specific enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The aminomethyl group allows the compound to act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Comparison with Similar Compounds
Aminomethyl vs. Cyanomethyl (Nitrogen vs. Nitrile Groups)
- The aminomethyl group in the target compound introduces a primary amine (-NH₂), enabling hydrogen bonding and participation in nucleophilic reactions (e.g., amide coupling) .
- The cyanomethyl analog (CAS: MolPort-035-676-594) contains a nitrile (-CN) group, which is electron-withdrawing and useful in cross-coupling reactions (e.g., with boronic acids) .
Halogenated Derivatives (Chloroethyl vs. Iodomethyl)
- The 2-chloroethyl derivative (CAS: 188792-67-8) has a chlorine atom, increasing molecular weight to 319.82 g/mol . It is synthesized via alkylation with chloroethyl halides in high yield (90%) .
- The iodomethyl analog (CAS: 213013-98-0) features iodine, resulting in a molecular weight of 397.25 g/mol . Its synthesis involves lithium diisopropylamide (LDA) and diiodomethane, achieving 95% yield . Iodine’s large atomic radius enhances reactivity in SN2 substitutions.
Aromatic vs. Aliphatic Substituents
- The 6-chloropyridin-2-yl variant (CAS: N/A) requires microwave-assisted synthesis (220°C), highlighting the energetic demands of aryl coupling .
Biological Activity
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is an organic compound belonging to the piperidine class, notable for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its structural features, which may confer various biological properties, including enzyme modulation and cellular signaling effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes a piperidine ring with two carboxylate groups that are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic pathways and cellular processes:
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes by binding to their active or allosteric sites. This interaction can lead to conformational changes that affect enzyme activity.
- Cell Signaling Modulation : The compound can influence cell signaling pathways by altering the phosphorylation states of proteins involved in these pathways. This modulation may result in significant changes in cellular responses and gene expression profiles.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity in vitro | |
| Cellular Metabolism | Alters metabolic pathways in human cells | |
| Anti-inflammatory Effects | Reduces IL-1β release in macrophages |
Study 1: Enzymatic Modulation
In a study assessing the compound's effects on enzyme activity, it was found that this compound significantly inhibited specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with notable effects observed at concentrations as low as 10 µM.
Study 2: Cellular Response
A separate investigation focused on the cellular response to the compound. Human macrophages treated with varying concentrations exhibited a dose-dependent decrease in IL-1β release, indicating potential anti-inflammatory properties. The most significant inhibition (approximately 35%) was observed at a concentration of 50 µM.
Pharmacological Implications
The findings suggest that this compound could serve as a lead compound for developing anti-inflammatory agents. Its ability to modulate key enzymes and signaling pathways positions it as a candidate for further pharmacological exploration.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | LDA, THF, -78°C | 89% | |
| Iodomethylation | Diiodomethane, THF, -42°C | 95% | |
| Thioether Formation | K₂CO₃, DMF, 20°C, 18h | 99% | |
| Coupling with Amines | Cs₂CO₃, DMF, 100°C, 5h | 24.5% |
Basic: Which purification methods are effective for isolating this compound after synthesis?
Answer:
- Column chromatography using silica gel with gradients of ethyl acetate/hexanes (e.g., 1:19) is standard for isolating the product .
- Acid-base extraction (e.g., citric acid wash) removes unreacted starting materials .
- Crystallization in non-polar solvents (heptane/THF) enhances purity for crystalline intermediates .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H-NMR (CDCl₃): Peaks at δ 1.27–1.45 ppm (tert-butyl/ethyl groups), 3.29 ppm (aminomethyl CH₂), and 4.18–4.26 ppm (ester COOCH₂) .
- LCMS : Molecular ion peaks (e.g., m/z 698.8 [M+H]⁺) confirm mass and functionalization .
Advanced: How can researchers optimize reaction yields for introducing the aminomethyl group?
Answer:
- Parameter screening : Vary temperature (20–100°C), catalyst (Pd(OAc)₂/XPhos), and base (Cs₂CO₃ vs. K₂CO₃) to identify optimal conditions .
- Design of Experiments (DoE) : Use fractional factorial designs to assess interactions between variables (e.g., solvent polarity, stoichiometry) .
- In situ monitoring : Track reaction progress via TLC or NMR to minimize side reactions .
Advanced: What strategies resolve contradictions in reported yield data for similar piperidine derivatives?
Answer:
- Root-cause analysis : Compare reaction durations (e.g., 5h vs. 18h for iodomethylation) and catalyst loadings .
- Reproducibility checks : Ensure consistent inert atmosphere (N₂/Ar) and reagent purity, as moisture can deactivate LDA .
- Scale-up adjustments : Longer mixing times or controlled addition rates mitigate exothermic side reactions .
Advanced: How can computational methods enhance the design of novel derivatives?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states for aminomethyl group functionalization .
- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to recommend conditions for new substrates .
- Solvent optimization : COSMO-RS simulations identify solvents that stabilize intermediates and improve selectivity .
Advanced: What are the challenges in functionalizing the aminomethyl group, and how can they be addressed?
Answer:
- Steric hindrance : The tert-butyl group limits access to the aminomethyl site. Use bulky bases (e.g., DBU) or microwave-assisted heating to enhance reactivity .
- Competing side reactions : Protect the amine with Boc groups before coupling, then deprotect under acidic conditions .
- Low nucleophilicity : Activate the amine via in situ generation of Schiff bases or use coupling agents (EDC/HOBt) .
Basic: What are the key storage and handling protocols for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
